1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-2-one
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Overview
Description
1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClFO2. It is a derivative of phenylpropanone, characterized by the presence of chloro and fluoromethoxy substituents on the aromatic ring.
Preparation Methods
The synthesis of 1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 2-chloro-5-(fluoromethoxy)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which 1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. The chloro and fluoromethoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-2-one can be compared with other phenylpropanone derivatives such as:
1-Phenyl-2-propanone: Known for its use in the synthesis of amphetamines, it lacks the chloro and fluoromethoxy substituents, making it less versatile in certain synthetic applications.
1-(2-Chloro-5-methoxyphenyl)propan-2-one: Similar in structure but without the fluorine atom, which can affect its reactivity and biological activity.
The presence of both chloro and fluoromethoxy groups in this compound makes it unique, offering distinct chemical and biological properties that can be leveraged in various applications .
Properties
Molecular Formula |
C10H10ClFO2 |
---|---|
Molecular Weight |
216.63 g/mol |
IUPAC Name |
1-[2-chloro-5-(fluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10ClFO2/c1-7(13)4-8-5-9(14-6-12)2-3-10(8)11/h2-3,5H,4,6H2,1H3 |
InChI Key |
XLOHSIRACDXFQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)OCF)Cl |
Origin of Product |
United States |
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